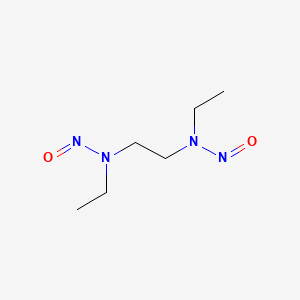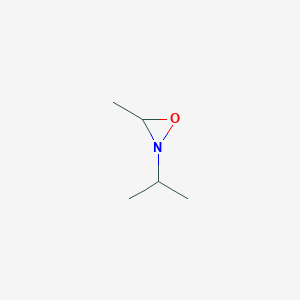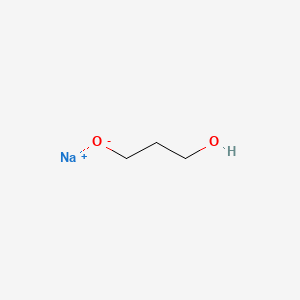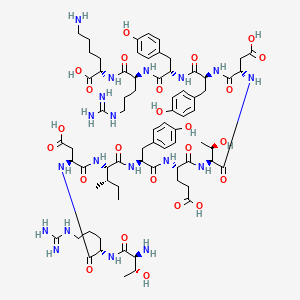
Ethylenediamine, N,N'-diethyl-N,N'-dinitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-[2-[ethyl(nitroso)amino]ethyl]nitrous amide is a nitrosamine compound. Nitrosamines are a class of chemical compounds that are typically formed by the reaction of secondary amines with nitrosating agents. These compounds are of significant interest due to their potential carcinogenic properties and their presence in various industrial and environmental contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[2-[ethyl(nitroso)amino]ethyl]nitrous amide typically involves the nitrosation of secondary amines. The reaction is carried out under acidic conditions using nitrous acid (HNO2) as the nitrosating agent. The general reaction can be represented as follows:
[ \text{R}_2\text{NH} + \text{HNO}_2 \rightarrow \text{R}_2\text{N-NO} + \text{H}_2\text{O} ]
In this case, the secondary amine is N-ethyl-N-[2-(ethylamino)ethyl]amine, which reacts with nitrous acid to form the desired nitrosamine.
Industrial Production Methods
Industrial production of nitrosamines, including N-ethyl-N-[2-[ethyl(nitroso)amino]ethyl]nitrous amide, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reactant concentrations to minimize the formation of by-products and ensure the safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-N-[2-[ethyl(nitroso)amino]ethyl]nitrous amide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of N-ethyl-N-[2-[ethyl(nitroso)amino]ethyl]nitrous amide can lead to the formation of nitro compounds.
Reduction: Reduction typically yields secondary amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-ethyl-N-[2-[ethyl(nitroso)amino]ethyl]nitrous amide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.
Biology: The compound is used in studies related to its carcinogenic properties and its effects on biological systems.
Medicine: Research into the compound’s potential therapeutic applications and its role in drug development is ongoing.
Industry: It is used in the production of certain polymers and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of N-ethyl-N-[2-[ethyl(nitroso)amino]ethyl]nitrous amide involves its interaction with cellular components. The nitroso group can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound can also interact with proteins and other biomolecules, disrupting normal cellular functions.
Comparaison Avec Des Composés Similaires
N-ethyl-N-[2-[ethyl(nitroso)amino]ethyl]nitrous amide can be compared with other nitrosamines such as:
- N-ethyl-N-(2-hydroxyethyl)nitrosamine
- N-methyl-N-nitroso-2-propanamine
- N-nitrosodimethylamine
Uniqueness
N-ethyl-N-[2-[ethyl(nitroso)amino]ethyl]nitrous amide is unique due to its specific structure, which influences its reactivity and biological effects. Its ethyl groups and nitroso functionality confer distinct chemical properties compared to other nitrosamines.
Propriétés
Numéro CAS |
7346-14-7 |
|---|---|
Formule moléculaire |
C6H14N4O2 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
N-ethyl-N-[2-[ethyl(nitroso)amino]ethyl]nitrous amide |
InChI |
InChI=1S/C6H14N4O2/c1-3-9(7-11)5-6-10(4-2)8-12/h3-6H2,1-2H3 |
Clé InChI |
OZTCCANDHYUXMW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCN(CC)N=O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13754093.png)






